molecular formula C24H26N2O3 B11309513 6-ethyl-4-oxo-N-[2-phenyl-2-(pyrrolidin-1-yl)ethyl]-4H-chromene-2-carboxamide

6-ethyl-4-oxo-N-[2-phenyl-2-(pyrrolidin-1-yl)ethyl]-4H-chromene-2-carboxamide

Cat. No.: B11309513
M. Wt: 390.5 g/mol
InChI Key: FCJDGCZDYBEGIP-UHFFFAOYSA-N
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Description

6-ethyl-4-oxo-N-[2-phenyl-2-(pyrrolidin-1-yl)ethyl]-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-4-oxo-N-[2-phenyl-2-(pyrrolidin-1-yl)ethyl]-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a substituted salicylaldehyde and an α,β-unsaturated carbonyl compound under basic conditions.

    Introduction of the Pyrrolidine Group: The pyrrolidine group can be introduced via a nucleophilic substitution reaction using a suitable pyrrolidine derivative.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-4-oxo-N-[2-phenyl-2-(pyrrolidin-1-yl)ethyl]-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic ring and the pyrrolidine group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

6-ethyl-4-oxo-N-[2-phenyl-2-(pyrrolidin-1-yl)ethyl]-4H-chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-ethyl-4-oxo-N-[2-phenyl-2-(pyrrolidin-1-yl)ethyl]-4H-chromene-2-carboxamide involves its interaction with various molecular targets. It is known to inhibit specific enzymes and pathways, such as the NF-kB inflammatory pathway . The compound’s structure allows it to bind to active sites of proteins, thereby modulating their activity and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethyl-4-oxo-N-[2-phenyl-2-(pyrrolidin-1-yl)ethyl]-4H-chromene-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct biological activities and chemical reactivity. Its chromene core, coupled with the pyrrolidine and carboxamide groups, makes it a versatile compound for various applications.

Properties

Molecular Formula

C24H26N2O3

Molecular Weight

390.5 g/mol

IUPAC Name

6-ethyl-4-oxo-N-(2-phenyl-2-pyrrolidin-1-ylethyl)chromene-2-carboxamide

InChI

InChI=1S/C24H26N2O3/c1-2-17-10-11-22-19(14-17)21(27)15-23(29-22)24(28)25-16-20(26-12-6-7-13-26)18-8-4-3-5-9-18/h3-5,8-11,14-15,20H,2,6-7,12-13,16H2,1H3,(H,25,28)

InChI Key

FCJDGCZDYBEGIP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NCC(C3=CC=CC=C3)N4CCCC4

Origin of Product

United States

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